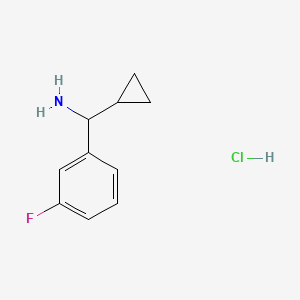
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride, or CPFMHCl, is a synthetic organic compound with a variety of scientific and industrial applications. CPFMHCl is a member of the cyclic amine family and is composed of a cyclopropyl group attached to a 3-fluorophenyl group and a methylamine group, all of which are bound together by a hydrochloride group. CPFMHCl is used as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds. CPFMHCl also has potential applications in the medical field, as it has been shown to have biochemical and physiological effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
CPFMHCl has been used as a reagent in various chemical reactions, such as the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of other compounds. CPFMHCl has also been used as a catalyst in the production of polymers, and it has been studied as a potential drug for the treatment of various diseases. In addition, CPFMHCl has been studied as a potential biomarker for the diagnosis of certain diseases, such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of CPFMHCl is not yet fully understood. However, it is believed that CPFMHCl binds to certain receptors in cells and modulates their activity. This binding is thought to be mediated by the 3-fluorophenyl group, which is believed to interact with the receptors and cause changes in their activity.
Biochemical and Physiological Effects
CPFMHCl has been shown to have biochemical and physiological effects on cells and organisms. In vitro studies have shown that CPFMHCl can modulate the activity of certain receptors, such as the serotonin receptor, and can inhibit the activity of enzymes, such as cytochrome P450. In vivo studies have shown that CPFMHCl can modulate the activity of certain neurotransmitters, such as serotonin, and can also affect the activity of certain hormones, such as cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
CPFMHCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, CPFMHCl has a wide range of potential applications in the medical field, making it an attractive target for research. However, CPFMHCl is not suitable for use in clinical trials due to its potential toxicity and lack of safety data.
Zukünftige Richtungen
There are several potential future directions for the study of CPFMHCl. First, further research is needed to better understand the mechanism of action of CPFMHCl, as well as its biochemical and physiological effects on cells and organisms. Second, additional studies are needed to explore the potential therapeutic applications of CPFMHCl, such as its use as a drug for the treatment of various diseases. Third, additional research is needed to explore the potential use of CPFMHCl as a biomarker for the diagnosis of certain diseases, such as Alzheimer's disease. Finally, additional studies are needed to explore the potential use of CPFMHCl as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Synthesemethoden
CPFMHCl is synthesized by a two-step process. The first step involves the reaction of 3-fluorophenylmagnesium bromide and cyclopropyl bromide, which yields a cyclopropyl(3-fluorophenyl)methane intermediate. This intermediate is then reacted with hydrochloric acid to produce CPFMHCl. This synthesis method is simple and efficient, and it has been used to synthesize a variety of cyclic amines.
Eigenschaften
IUPAC Name |
cyclopropyl-(3-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLZGGFBECOOQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

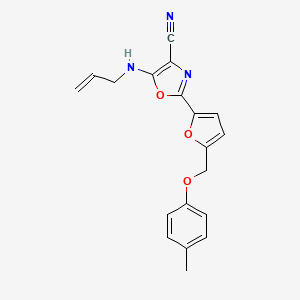

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)
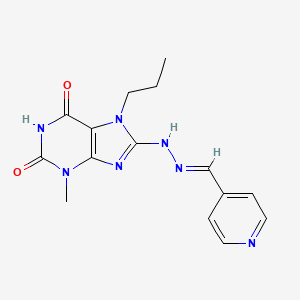
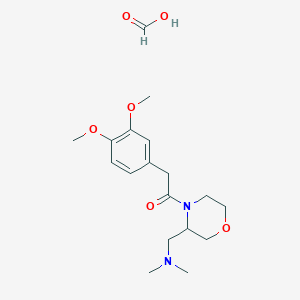
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)
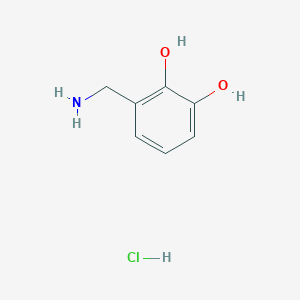

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)

![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)
